![molecular formula C31H26F3N5O7S B8720015 2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one;sulfuric acid](/img/structure/B8720015.png)
2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one;sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one;sulfuric acid, also known as umbralisib sulfate, is a novel, next-generation inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase-1 epsilon (CK1ε). It is an orally active compound that has shown significant clinical efficacy in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). This compound is distinguished by its favorable safety profile and minimal adverse effects compared to other PI3Kδ inhibitors .
Métodos De Preparación
The synthesis of 2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one;sulfuric acid involves multiple steps, including the preparation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to introduce the desired pharmacophores. Industrial production methods involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed .
Análisis De Reacciones Químicas
2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one;sulfuric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.
Substitution: this compound can undergo substitution reactions, where specific atoms or groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. .
Aplicaciones Científicas De Investigación
2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one;sulfuric acid has a wide range of scientific research applications, including:
Mecanismo De Acción
2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one;sulfuric acid exerts its effects by selectively inhibiting PI3Kδ and CK1ε. The PI3Kδ pathway is crucial for the survival and proliferation of B-cells, and its inhibition leads to reduced cell growth and increased apoptosis in malignant B-cells. CK1ε is involved in various cellular processes, including circadian rhythm regulation and Wnt signaling. By inhibiting these kinases, this compound disrupts critical signaling pathways, leading to the suppression of tumor growth and modulation of immune responses .
Comparación Con Compuestos Similares
2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one;sulfuric acid is compared with other PI3Kδ inhibitors, such as idelalisib and duvelisib. Unlike these compounds, this compound has a unique structure and pharmacological profile, resulting in a more favorable safety profile with minimal hepatotoxicity and colitis. Additionally, this compound preserves the function of regulatory T cells, which may contribute to its reduced immune-mediated side effects . Similar compounds include:
Idelalisib: Another PI3Kδ inhibitor used in the treatment of CLL and NHL.
Duvelisib: A dual PI3Kδ and PI3Kγ inhibitor with applications in hematologic malignancies
Propiedades
Fórmula molecular |
C31H26F3N5O7S |
---|---|
Peso molecular |
669.6 g/mol |
Nombre IUPAC |
2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one;sulfuric acid |
InChI |
InChI=1S/C31H24F3N5O3.H2O4S/c1-15(2)41-24-9-7-18(12-22(24)34)27-26-30(35)36-14-37-31(26)39(38-27)16(3)29-25(17-5-4-6-19(32)11-17)28(40)21-13-20(33)8-10-23(21)42-29;1-5(2,3)4/h4-16H,1-3H3,(H2,35,36,37);(H2,1,2,3,4)/t16-;/m0./s1 |
Clave InChI |
FGHFSOLOVRUJND-NTISSMGPSA-N |
SMILES isomérico |
C[C@@H](C1=C(C(=O)C2=C(O1)C=CC(=C2)F)C3=CC(=CC=C3)F)N4C5=NC=NC(=C5C(=N4)C6=CC(=C(C=C6)OC(C)C)F)N.OS(=O)(=O)O |
SMILES canónico |
CC(C)OC1=C(C=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)C4=C(C(=O)C5=C(O4)C=CC(=C5)F)C6=CC(=CC=C6)F)F.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.